molecular formula C13H20N2O B2697613 4-(1-Methyl-piperidin-2-ylmethoxy)-phenylamine CAS No. 358789-73-8

4-(1-Methyl-piperidin-2-ylmethoxy)-phenylamine

Cat. No.: B2697613
CAS No.: 358789-73-8
M. Wt: 220.316
InChI Key: WCUBDONLPUMSJK-UHFFFAOYSA-N
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Description

“(1-Methyl-piperidin-2-ylMethoxy)-acetic acid” is a chemical compound . It seems to be available for purchase from certain chemical suppliers .


Molecular Structure Analysis

The molecular formula for “(1-Methyl-piperidin-2-ylMethoxy)-acetic acid” is C9H17NO3 . The molecular weight is 187.24 .


Physical and Chemical Properties Analysis

“(1-Methyl-piperidin-2-ylMethoxy)-acetic acid” has a predicted boiling point of 319.5±12.0 °C and a predicted density of 1.084±0.06 g/cm3 . The predicted pKa is 3.31±0.10 .

Scientific Research Applications

Neuropharmacological Research and Drug Synthesis

In neuropharmacological research, analogs of 4-(1-Methyl-piperidin-2-ylmethoxy)-phenylamine have been synthesized and evaluated for their potential as central nervous system depressants. These compounds, including 1-(1-Phenylcyclohexyl)piperidine and its derivatives, are prepared through several synthetic procedures, highlighting their role in exploring new therapeutic agents (Maddox, Godefroi, & Parcell, 1965).

Antimicrobial Applications

A novel approach in antimycobacterial therapy involves the synthesis of spiro-piperidin-4-ones, demonstrating significant in vitro and in vivo activity against Mycobacterium tuberculosis. This indicates the potential of derivatives of this compound in contributing to the development of new antimycobacterial drugs (Kumar et al., 2008).

Analytical Chemistry and Toxicology

Analytical characterizations of psychoactive arylcyclohexylamines, including derivatives of this compound, have been essential in the identification and understanding of new psychoactive substances. These analyses assist in monitoring emerging drugs and contributing to harm reduction strategies (Wallach et al., 2014).

Histamine Receptor Research

In histamine receptor research, 4-(aminoalkoxy)benzylamines, structurally related to this compound, have been identified as potent and selective antagonists of the human histamine H3 receptor. This discovery has implications for the development of drugs targeting neurological disorders (Apodaca et al., 2003).

Antioxidant and Antibacterial Properties

The synthesis and evaluation of diarylmethylamines, akin to this compound, have shown promising antioxidant and antibacterial properties. These findings open avenues for the development of new pharmacophores with potential therapeutic applications (Mahato et al., 2016).

Safety and Hazards

A safety data sheet for “(1-Methyl-piperidin-2-ylmethoxy)-acetic acid” suggests that any clothing contaminated by the product should be immediately removed and the person should move out of the dangerous area .

Properties

IUPAC Name

4-[(1-methylpiperidin-2-yl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-15-9-3-2-4-12(15)10-16-13-7-5-11(14)6-8-13/h5-8,12H,2-4,9-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUBDONLPUMSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1COC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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